ethyl 2-{2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate
Description
Ethyl 2-{2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate is a heterocyclic compound featuring a benzodiazole core fused with a 5-oxopyrrolidine ring. The 2,6-dimethylphenyl substituent at the pyrrolidinone nitrogen and the ethyl acetate group at the benzodiazole nitrogen define its structural uniqueness. Its synthesis likely involves multi-step reactions, including cyclization and substitution, to assemble the benzodiazole-pyrrolidinone scaffold. Structural validation of such compounds typically employs X-ray crystallography, utilizing software like SHELX for refinement and analysis .
The 5-oxopyrrolidine ring’s conformation is critical, as puckering (non-planar distortions) can influence molecular interactions. Cremer and Pople’s generalized puckering coordinates provide a framework for quantifying such distortions . For this compound, the 2,6-dimethylphenyl group may sterically constrain the pyrrolidinone ring, affecting its puckering amplitude and phase angles compared to analogs with bulkier or differently substituted aryl groups.
Properties
IUPAC Name |
ethyl 2-[2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-4-29-21(28)14-25-19-11-6-5-10-18(19)24-23(25)17-12-20(27)26(13-17)22-15(2)8-7-9-16(22)3/h5-11,17H,4,12-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFXXKUCOUTXDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=CC=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodiazole Ring: This can be achieved through the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative.
Synthesis of the Pyrrolidinone Moiety: This involves the cyclization of a suitable amine with a diketone.
Coupling Reaction: The benzodiazole and pyrrolidinone intermediates are then coupled using a reagent such as ethyl bromoacetate under basic conditions to form the final product.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This often involves:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of solvents that maximize solubility and reaction efficiency.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Ethyl 2-{2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Investigated for its properties in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism by which ethyl 2-{2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds are compared to highlight substituent effects on molecular properties:
Table 1: Structural and Molecular Comparison
*Calculated based on IUPAC name.
Key Observations:
Substituent Position and Electronic Effects: The 2,6-dimethylphenyl group in the target compound introduces steric hindrance and electron-donating methyl groups at the ortho positions. This contrasts with BA61860, which has a meta-methylphenyl group, reducing steric clash but altering electronic interactions.
Pyrrolidinone Ring Conformation: The 2,6-dimethylphenyl group likely restricts the pyrrolidinone ring’s puckering amplitude due to steric bulk, as predicted by Cremer-Pople analysis . In contrast, the less hindered 3-methylphenyl group in BA61860 may allow greater conformational flexibility.
Functional Group Variations: The target and D212-0201 share an ethyl acetate group, which may confer similar pharmacokinetic properties (e.g., ester hydrolysis rates).
Molecular Weight and Drug-Likeness :
- All three compounds fall within the acceptable range for oral bioavailability (MW < 500). BA61860’s higher molecular weight (438.52) may slightly reduce solubility compared to the target (434.49) and D212-0201 (423.47).
Table 2: Hypothetical Physicochemical Properties*
| Compound | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|
| Target | 3.2 | 1 | 6 |
| BA61860 | 4.1 | 1 | 5 |
| D212-0201 | 2.8 | 1 | 7 |
*Based on substituent contributions (methoxy groups increase polarity, methyl groups enhance lipophilicity).
Biological Activity
Ethyl 2-{2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate (CAS Number: 915188-52-2) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process generally includes:
- Preparation of the Benzimidazole Core : This is achieved through condensation reactions involving appropriate benzimidazole precursors.
- Formation of the Pyrrolidine Ring : This step often requires cyclization reactions under controlled conditions.
- Acetate Esterification : The final step involves esterification with ethyl acetate to yield the desired product.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-cancer agent and its effects on viral infections.
Antiviral Activity
Recent research indicates that derivatives similar to this compound exhibit significant antiviral properties. For instance:
- Ebola Virus Inhibition : Compounds structurally related to this benzimidazole derivative were tested for their ability to inhibit the Ebola virus entry into cells. The most promising candidates showed effective concentrations (EC50) ranging from 0.64 µM to 0.93 µM with selectivity indices (SI) indicating a favorable therapeutic window .
Anticancer Properties
Studies have also highlighted the anticancer potential of similar compounds:
- Mechanism of Action : The compound may interact with specific molecular targets within cancer cells, leading to apoptosis or cell cycle arrest. For example, benzimidazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation .
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Enzyme Inhibition : The compound may inhibit enzymes critical for viral replication or cancer cell survival.
- Receptor Binding : It may bind to specific receptors or proteins involved in signaling pathways that regulate cell growth and apoptosis.
Case Studies
Several case studies have investigated the biological activity of related compounds:
| Study Reference | Compound Tested | Biological Activity | EC50 (µM) | SI |
|---|---|---|---|---|
| Compound 25a | Anti-Ebola | 0.64 | 20 | |
| Benzimidazole A | Anticancer | Varies | N/A |
These studies indicate that modifications in the chemical structure can significantly influence the biological activity of benzimidazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
